molecular formula C13H15NO2 B1634832 ethyl 5,7-dimethyl-1H-indole-2-carboxylate CAS No. 59549-49-4

ethyl 5,7-dimethyl-1H-indole-2-carboxylate

Cat. No.: B1634832
CAS No.: 59549-49-4
M. Wt: 217.26 g/mol
InChI Key: SXEYVWBHOFEEOQ-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit kinase activity, which is crucial in cell signaling pathways . Additionally, this compound may interact with glycine-binding sites, acting as an antagonist . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular metabolism . Furthermore, this compound may impact cell signaling pathways by inhibiting kinase activity, leading to altered gene expression and cellular responses . These effects underscore the compound’s potential in regulating cellular functions and its therapeutic implications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific enzymes and proteins, modulating their activity. For instance, it has been shown to inhibit kinase activity, which plays a crucial role in cell signaling pathways . Additionally, this compound may act as an antagonist at glycine-binding sites, further influencing cellular responses . These interactions highlight the compound’s potential in modulating biochemical pathways and its relevance in therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which may impact their efficacy in in vitro and in vivo experiments . Additionally, the long-term effects of this compound on cellular function may depend on its degradation products and their interactions with cellular components . Understanding these temporal effects is crucial for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological responses . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage effects underscore the need for careful dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Indole derivatives are known to participate in metabolic processes, influencing metabolic flux and metabolite levels . For instance, this compound may be metabolized by enzymes involved in the degradation of indole compounds, leading to the formation of metabolites that can further interact with cellular components . Understanding these metabolic pathways is essential for elucidating the compound’s pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with specific transporters and binding proteins, influencing its localization and accumulation within cells . Additionally, the distribution of this compound in tissues can impact its efficacy and potential side effects . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications and minimizing adverse effects.

Subcellular Localization

This compound may exhibit specific subcellular localization, which can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization can impact the compound’s interactions with cellular components and its overall biological activity . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-dimethyl-1H-indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-methylindole-2-carboxylate
  • Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate
  • Ethyl indole-2-carboxylate

Uniqueness

Ethyl 5,7-dimethyl-1H-indole-2-carboxylate is unique due to the presence of two methyl groups at positions 5 and 7 on the indole ring. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other indole derivatives .

Properties

IUPAC Name

ethyl 5,7-dimethyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-4-16-13(15)11-7-10-6-8(2)5-9(3)12(10)14-11/h5-7,14H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEYVWBHOFEEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301265048
Record name Ethyl 5,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59549-49-4
Record name Ethyl 5,7-dimethyl-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59549-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5,7-dimethyl-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301265048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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